REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH2:6][N:7]([CH3:8])[CH3:9].[C:31]([c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1)(=[O:38])[O-:39].[CH2:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[O:28][CH2:29][Cl:30].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH3:41][S:42]([CH3:43])=[O:44].[CH:45]([Cl:46])([Cl:47])[Cl:48].[K+:40]>>[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH2:6][N+:7]([CH3:8])([CH3:9])[CH2:29][O:28][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[C:31]([c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1)(=[O:38])[O-:39]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OCCN(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCOCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCOC[N+](C)(C)CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C([O-])c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |